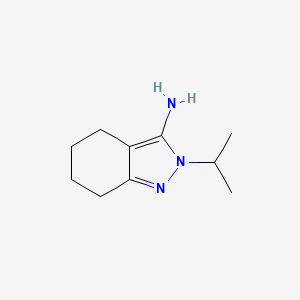

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine

Description

2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a bicyclic heterocyclic compound featuring a partially hydrogenated indazole core substituted with an isopropyl group at position 2 and an amine group at position 2. The tetrahydroindazole framework enhances conformational flexibility compared to fully aromatic indazoles, which may improve binding to dynamic protein pockets.

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-propan-2-yl-4,5,6,7-tetrahydroindazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-7(2)13-10(11)8-5-3-4-6-9(8)12-13/h7H,3-6,11H2,1-2H3 |

InChI Key |

CVWHCLFVYDQWOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C2CCCCC2=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (CAS 1353569-74-0)

- Molecular Formula : C₉H₁₅N₃

- Substituents : Ethyl group at position 2.

- Key Properties :

- The lower pKa (5.15 vs. ~6–7 for isopropyl analog) suggests weaker basicity, which may affect protonation states under physiological conditions.

2-(1,1-Dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride (CAS 1351653-98-9)

- Molecular Formula : C₁₀H₁₆N₃O₂S·HCl

- Substituents : Sulfone-containing tetrahydrothienyl group at position 2; hydrochloride salt.

- Key Properties: Enhanced solubility due to the polar sulfone group and ionic hydrochloride form.

- Comparison :

- The sulfone group increases molecular weight by ~85 Da compared to the isopropyl analog, impacting pharmacokinetics (e.g., reduced BBB penetration).

- The hydrochloride salt improves aqueous solubility, making it more suitable for formulation in polar solvents.

Structural and Functional Analysis Table

Implications of Substituent Variations

- Isopropyl vs. Ethyl : The isopropyl group in the target compound provides greater steric hindrance, which may enhance selectivity for hydrophobic binding pockets (e.g., ATP-binding sites in kinases). However, this comes at the cost of reduced solubility.

- Sulfone-Thienyl vs. Alkyl : The sulfone-thienyl substituent introduces polarity and hydrogen-bonding capacity, likely improving interactions with polar residues in enzymes or receptors. This modification aligns with strategies to optimize metabolic stability .

Biological Activity

Overview

2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Compounds within this class are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

The compound's structure can be represented as follows:

This molecular formula indicates a molecular weight of approximately 176.26 g/mol. It features a tetrahydroindazole core with a propan-2-yl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate the activity of specific enzymes and receptors, potentially leading to various pharmacological effects such as:

- Antimicrobial Activity : Exhibiting inhibitory effects against a range of bacterial strains.

- Anti-inflammatory Properties : Demonstrating the ability to reduce inflammation markers in vitro and in vivo.

- Anticancer Potential : Inducing apoptosis in cancer cell lines through specific signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has promising antimicrobial potential, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

In a model of induced inflammation using murine macrophages, the compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in the table below:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Compound Treatment (10 µM) | 200 | 100 |

This data suggests that the compound effectively reduces inflammation markers in a dose-dependent manner.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines are presented below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

These findings highlight the compound's potential as an anticancer agent.

Case Studies

- Case Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. Treatment with varying doses resulted in a significant reduction in paw swelling and joint inflammation compared to untreated controls.

- Case Study on Anticancer Activity : In vitro studies using HeLa cells showed that treatment with the compound led to G2/M phase arrest and increased apoptosis rates, suggesting its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.